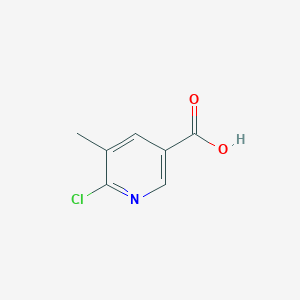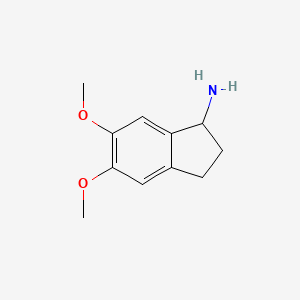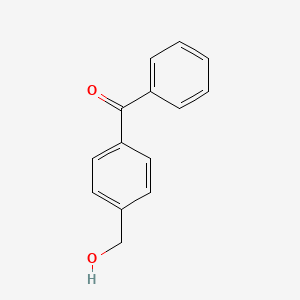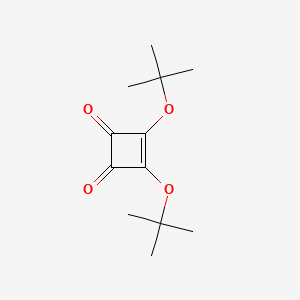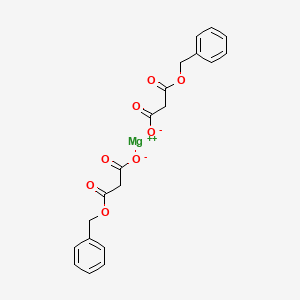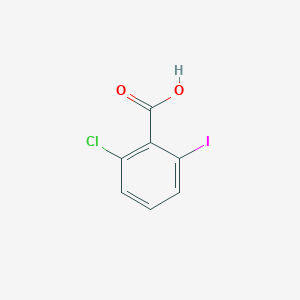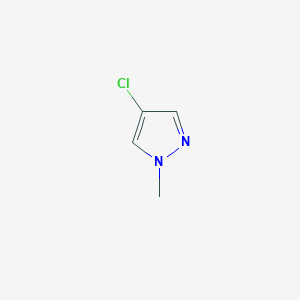
4-chloro-1-méthyl-1H-pyrazole
Vue d'ensemble
Description
4-Chloro-1-methyl-1H-pyrazole (4-CMP) is a heterocyclic aromatic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is a colorless solid that is insoluble in water but soluble in organic solvents. 4-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of pyrazole-containing compounds, which are used as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Chimie médicinale et découverte de médicaments
Les dérivés du pyrazole ont une large gamme d'applications en chimie médicinale et en découverte de médicaments . Ils présentent diverses activités biologiques, notamment des rôles d'agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Agrochimie
Les dérivés du pyrazole sont également utilisés en agrochimie . Ils peuvent être utilisés dans la synthèse de divers pesticides et herbicides.
Chimie de coordination
En chimie de coordination, les dérivés du pyrazole peuvent agir comme des ligands pour former des complexes avec divers métaux .
Chimie organométallique
Les dérivés du pyrazole sont utilisés en chimie organométallique . Ils peuvent former des composés organométalliques, qui ont des applications en catalyse et en science des matériaux.
Synthèse de produits chimiques bioactifs
Les dérivés du pyrazole sont fréquemment utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs .
Synthèse organique
Les dérivés du pyrazole, y compris le « 4-chloro-1-méthyl-1H-pyrazole », peuvent agir à la fois comme un groupe directeur et un groupe transformateur en synthèse organique .
Mécanisme D'action
Target of Action
4-Chloro-1-methyl-1H-pyrazole is a chemical compound that has been studied for its potential pharmacological effects . The primary targets of 4-chloro-1-methyl-1H-pyrazole are the parasites Leishmania aethiopica and Plasmodium berghei, which cause leishmaniasis and malaria, respectively .
Mode of Action
The mode of action of 4-chloro-1-methyl-1H-pyrazole involves interactions with these parasites. The compound has been found to display superior antipromastigote activity, which is the stage of the parasite life cycle that is susceptible to drug treatment . This activity was justified by a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania .
Biochemical Pathways
The biochemical pathways affected by 4-chloro-1-methyl-1H-pyrazole are those involved in the life cycle of the parasites. By interacting with the Lm-PTR1 protein, 4-chloro-1-methyl-1H-pyrazole disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Its effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has sufficient bioavailability to exert its antiparasitic effects .
Result of Action
The result of the action of 4-chloro-1-methyl-1H-pyrazole is the death of the parasites, leading to the alleviation of the diseases they cause. For example, one study found that certain derivatives of the compound had suppression rates of 70.2% and 90.4% against Plasmodium berghei .
Propriétés
IUPAC Name |
4-chloro-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNUBDXGTOZIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551120 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35852-81-4 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the compound ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate, which contains the 4-chloro-1-methyl-1H-pyrazole moiety, interact with PI3K-δ?
A1: The research paper highlights that ethyl 2-(2-((4-chloro-1-methyl-1H-pyrazole-3-carbonyl)oxy)acetamido)benzo[1]thiazole-6-carboxylate emerged as a potential hit for PI3K-δ inhibition through a computational drug design approach []. While the specific interactions of the 4-chloro-1-methyl-1H-pyrazole moiety are not explicitly detailed, the study emphasizes the importance of four key residues in the PI3K-δ active site: Ile910, Asp911, Met752, and Lys755. These residues act as a "flap" that facilitates ligand binding []. Molecular docking and binding energy calculations suggest that the candidate molecule, including the 4-chloro-1-methyl-1H-pyrazole group, exhibits favorable binding affinity and energy scores within this active site []. Further research, including experimental validation, is necessary to elucidate the precise binding interactions and their impact on PI3K-δ activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




